(2E)-3-[2-(pyridin-4-ylmethoxy)phenyl]acrylic acid
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Overview
Description
(2E)-3-[2-(pyridin-4-ylmethoxy)phenyl]acrylic acid is an organic compound that features a pyridine ring attached to a phenyl ring through a methoxy group and an acrylic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-[2-(pyridin-4-ylmethoxy)phenyl]acrylic acid typically involves the following steps:
Formation of the Pyridine Derivative: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis or the Bohlmann-Rahtz pyridine synthesis.
Attachment of the Methoxy Group: The methoxy group is introduced via nucleophilic substitution reactions, often using methanol and a suitable base.
Formation of the Acrylic Acid Moiety: The acrylic acid moiety is typically introduced through a Heck reaction, where an aryl halide reacts with an alkene in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-[2-(pyridin-4-ylmethoxy)phenyl]acrylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using reagents like peracids.
Reduction: Reduction reactions can convert the acrylic acid moiety to its corresponding alcohol.
Common Reagents and Conditions
Oxidation: Peracids such as m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophilic reagents such as alkyl halides or acyl chlorides can be used in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Pyridine N-oxides.
Reduction: Alcohol derivatives.
Substitution: Alkylated or acylated pyridine derivatives.
Scientific Research Applications
(2E)-3-[2-(pyridin-4-ylmethoxy)phenyl]acrylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (2E)-3-[2-(pyridin-4-ylmethoxy)phenyl]acrylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Pyrimidine: Another six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3.
Pyrrole: A five-membered aromatic heterocycle with one nitrogen atom.
Uniqueness
(2E)-3-[2-(pyridin-4-ylmethoxy)phenyl]acrylic acid is unique due to its combination of a pyridine ring, a phenyl ring, and an acrylic acid moiety. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C15H13NO3 |
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Molecular Weight |
255.27 g/mol |
IUPAC Name |
(E)-3-[2-(pyridin-4-ylmethoxy)phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C15H13NO3/c17-15(18)6-5-13-3-1-2-4-14(13)19-11-12-7-9-16-10-8-12/h1-10H,11H2,(H,17,18)/b6-5+ |
InChI Key |
RRNOZLJRYMIPIS-AATRIKPKSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C(=O)O)OCC2=CC=NC=C2 |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC(=O)O)OCC2=CC=NC=C2 |
Origin of Product |
United States |
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